(2-Chloro-5-cyclopropyl-4-methoxyphenyl)boronic acid
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Overview
Description
(2-Chloro-5-cyclopropyl-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H12BClO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-cyclopropyl-4-methoxyphenyl)boronic acid typically involves the reaction of 2-chloro-5-cyclopropyl-4-methoxyphenyl halides with boronic acid derivatives under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-cyclopropyl-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Hydrolysis: The boronic acid group can undergo hydrolysis under acidic or basic conditions to form the corresponding phenol.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenol Derivatives: Formed through oxidation or hydrolysis reactions
Scientific Research Applications
(2-Chloro-5-cyclopropyl-4-methoxyphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of advanced materials, such as polymers and electronic materials.
Biological Research: Investigated for its potential use in the development of boron-containing drugs and drug delivery systems.
Mechanism of Action
The mechanism of action of (2-Chloro-5-cyclopropyl-4-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar structure but lacks the chloro and cyclopropyl groups.
(2-Methoxyphenyl)boronic acid: Similar structure but lacks the chloro and cyclopropyl groups.
(5-Chloro-2-methoxyphenyl)boronic acid: Similar structure but lacks the cyclopropyl group.
Uniqueness
(2-Chloro-5-cyclopropyl-4-methoxyphenyl)boronic acid is unique due to the presence of the chloro and cyclopropyl groups, which can influence its reactivity and stability. These functional groups can provide additional sites for chemical modification and enhance the compound’s utility in various applications .
Properties
Molecular Formula |
C10H12BClO3 |
---|---|
Molecular Weight |
226.46 g/mol |
IUPAC Name |
(2-chloro-5-cyclopropyl-4-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H12BClO3/c1-15-10-5-9(12)8(11(13)14)4-7(10)6-2-3-6/h4-6,13-14H,2-3H2,1H3 |
InChI Key |
ASNBLGQHHMKUTG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OC)C2CC2)(O)O |
Origin of Product |
United States |
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